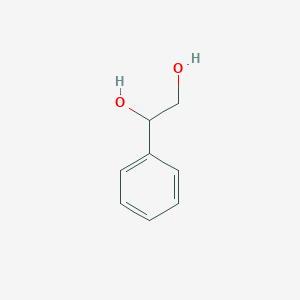
1-Phenyl-1,2-Ethandiol
Übersicht
Beschreibung
1-Phenyl-1,2-ethanediol, also known as styrene glycol, is an organic compound with the molecular formula C8H10O2. It is a white crystalline solid that is soluble in water, alcohol, ether, and benzene. This compound is significant due to its role as a chiral building block in organic synthesis and its applications in various industries .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,2-ethanediol has numerous applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 1-Phenyl-1,2-ethanediol is the enzyme (S)-carbonyl reductase II from Candida parapsilosis . This enzyme plays a crucial role in the conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol .
Mode of Action
The interaction of 1-Phenyl-1,2-ethanediol with its target involves the catalytic conversion of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol . This reaction is facilitated by the enzyme (S)-carbonyl reductase II and requires NADPH as a cofactor .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Phenyl-1,2-ethanediol is the chiral pathway mediated by (S)-carbonyl reductase II . This pathway is strengthened by the introduction of glucose dehydrogenase with an Ala258Phe mutation and endo-β-1,4-xylanase 2, which enhance cofactor regeneration by using xylan as a naturally abundant co-substrate .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with the enzyme (s)-carbonyl reductase ii and the presence of the cofactor nadph .
Result of Action
The result of the action of 1-Phenyl-1,2-ethanediol is the production of (S)-1-phenyl-1,2-ethanediol from 2-hydroxyacetophenone . This compound is an important chiral intermediate in the synthesis of liquid crystals and chiral biphosphines .
Action Environment
The action of 1-Phenyl-1,2-ethanediol is influenced by environmental factors such as temperature and pH . Optimal conditions for the biotransformation of 2-hydroxyacetophenone to (S)-1-phenyl-1,2-ethanediol by E. coli /pET-G-S-2 were found to be 35 °C and pH 6.5 .
Biochemische Analyse
Biochemical Properties
1-Phenyl-1,2-ethanediol interacts with various enzymes and proteins in biochemical reactions. For instance, (S)-carbonyl reductase II from Candida parapsilosis catalyzes the conversion of 2-hydroxyacetophenone to 1-Phenyl-1,2-ethanediol with NADPH as a cofactor .
Cellular Effects
In a multi-enzyme Escherichia coli system, 1-Phenyl-1,2-ethanediol has been produced from 2-hydroxyacetophenone as a substrate . This indicates that 1-Phenyl-1,2-ethanediol can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 1-Phenyl-1,2-ethanediol involves its interactions with biomolecules at the molecular level. For example, it is involved in the reduction of 2-hydroxyacetophenone, a process catalyzed by (S)-carbonyl reductase II with NADPH as a cofactor .
Metabolic Pathways
1-Phenyl-1,2-ethanediol is involved in the metabolic pathway catalyzed by (S)-carbonyl reductase II, which converts 2-hydroxyacetophenone to 1-Phenyl-1,2-ethanediol .
Vorbereitungsmethoden
1-Phenyl-1,2-ethanediol can be synthesized through several methods:
Asymmetric Reduction of Ketones: One of the most efficient methods involves the asymmetric reduction of 2-hydroxyacetophenone using NADPH-dependent carbonyl reductase from Candida parapsilosis. This method yields optically pure (S)-1-phenyl-1,2-ethanediol.
Chemical Reduction: Another method involves the reduction of 2-hydroxyacetophenone using chemical reagents such as sodium borohydride or lithium aluminum hydride.
Biocatalytic Methods: Whole-cell biocatalysts, such as recombinant Escherichia coli expressing specific enzymes, can also be used for the efficient production of optically pure 1-phenyl-1,2-ethanediol.
Analyse Chemischer Reaktionen
1-Phenyl-1,2-ethanediol undergoes various chemical reactions:
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,2-ethanediol can be compared with other similar compounds:
Styrene Glycol:
Phenyl Glycol: Another similar compound, phenyl glycol, shares the phenyl group but has different functional groups attached.
1,2-Dihydroxyethylbenzene: This compound is similar in structure but has different reactivity and applications.
1-Phenyl-1,2-ethanediol stands out due to its high optical purity and efficiency in chiral synthesis, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-phenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042422 | |
| Record name | Styrene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Nearly white crystalline powder; [Acros Organics MSDS] | |
| Record name | Styrene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17767 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-56-1 | |
| Record name | 1-Phenyl-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2-ethanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAC511UK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-phenyl-1,2-ethanediol?
A1: 1-phenyl-1,2-ethanediol has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. []
Q2: What spectroscopic data is available for characterizing 1-phenyl-1,2-ethanediol?
A2: Researchers commonly use FT-IR and NMR (1H and 13C) spectroscopy for structural characterization of 1-phenyl-1,2-ethanediol. []
Q3: How do intermolecular interactions influence the crystal structure of 1-phenyl-1,2-ethanediol?
A3: The crystal structure of 1-phenyl-1,2-ethanediol is stabilized by strong intermolecular hydrogen bonds (O-H···O) and C-H···π interactions between the phenyl ring and neighboring molecules. This results in a supramolecular network. []
Q4: What are the common synthetic routes to 1-phenyl-1,2-ethanediol?
A4: 1-Phenyl-1,2-ethanediol can be synthesized through various methods:
- Hydrolysis of 1,2-dibromo-1-phenylethane: This two-step process involves bromination of styrene followed by hydrolysis of the dibromo intermediate. The yield of 1-phenyl-1,2-ethanediol can reach 78.5% under optimized conditions. []
- Hydrolysis of epoxy styrene: This method offers a direct route to 1-phenyl-1,2-ethanediol, with water serving as the solvent. []
- Asymmetric reduction of 2-hydroxyacetophenone: This approach employs enzymes like (R)-specific carbonyl reductase [, , ] or (S)-carbonyl reductase II [, , , , ] for enantioselective synthesis of (R)- or (S)-1-phenyl-1,2-ethanediol.
Q5: What factors affect the enzymatic synthesis of 1-phenyl-1,2-ethanediol?
A5: Several factors influence the efficiency of biocatalytic synthesis:
- Enzyme source: Different microorganisms exhibit varying enantioselectivity. For instance, Candida parapsilosis is known for (S)-1-phenyl-1,2-ethanediol production, while Kurthia gibsonii SC0312 favors (R)-1-phenyl-1,2-ethanediol. [, ]
- Reaction conditions: Parameters like temperature, pH, substrate concentration, and cofactor availability significantly impact reaction rate and yield. [, , , , ]
- Cofactor regeneration: Efficient NADPH regeneration is crucial for sustained biocatalytic activity. Strategies include co-expressing glucose dehydrogenase [, , ] or utilizing pentose metabolism pathways for cofactor recycling. []
Q6: Can calcium carbide be used for vinylation reactions involving 1-phenyl-1,2-ethanediol?
A6: Yes, a recent study demonstrated that calcium carbide can mediate the vinylation of 1-phenyl-1,2-ethanediol under a superbasic system (Cs2CO3/DMSO), yielding α-vinyloxy styrene as the product. []
Q7: What is the role of pig liver esterase in 1-phenyl-1,2-ethanediol synthesis?
A7: Pig liver esterase can catalyze the hydrolysis of 1-phenyl-1,2-ethanediol cyclic carbonate to produce 1-phenyl-1,2-ethanediol. The efficiency of this reaction depends on factors like enzyme concentration, pH, temperature, and the presence of organic co-solvents. []
Q8: How does ferric chloride catalyze reactions involving hydrogen peroxide and 1-phenyl-1,2-ethanediol?
A8: In acetonitrile, ferric chloride (FeCl3) activates hydrogen peroxide, mimicking cytochrome P-450 activity. This system can catalyze the oxidative cleavage of 1-phenyl-1,2-ethanediol and other vicinal diols. []
Q9: What are the primary applications of 1-phenyl-1,2-ethanediol?
A9: Both enantiomers of 1-phenyl-1,2-ethanediol serve as vital chiral building blocks in:
- Pharmaceuticals: Synthesis of various drugs, including β-adrenergic blocking agents. []
- Liquid crystals: Chiral dopants for modifying liquid crystal properties. []
- Organic synthesis: Intermediates in the preparation of diverse chiral compounds. [, , , ]
Q10: How does the stereochemistry of 1-phenyl-1,2-ethanediol influence its applications?
A10: The (R)- and (S)-enantiomers of 1-phenyl-1,2-ethanediol exhibit distinct biological activities and applications. Consequently, enantioselective synthesis is crucial. For instance, (S)-1-phenyl-1,2-ethanediol is preferred in liquid crystal applications, while (R)-1-phenyl-1,2-ethanediol is used for certain pharmaceutical syntheses. [, ]
Q11: Can Candida parapsilosis be used for deracemization of 1-phenyl-1,2-ethanediol?
A11: Yes, Candida parapsilosis is highly effective in deracemizing (R,S)-1-phenyl-1,2-ethanediol to obtain the (S)-enantiomer. Various strategies, including optimizing cultivation conditions [, ] and using absorbent resins [], can further enhance its efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


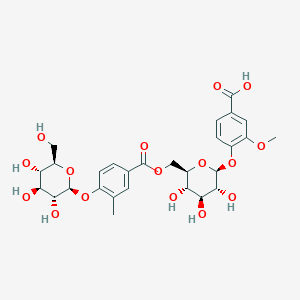

![(3aR,7R,7aR)-2,2-Diethyl-3a,6,7,7a-tetrahydro-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester](/img/structure/B126683.png)
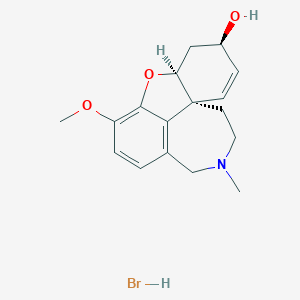
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)
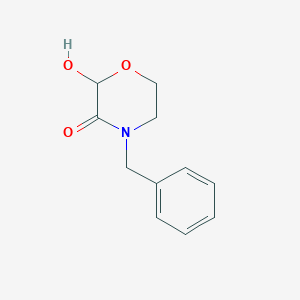
![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)
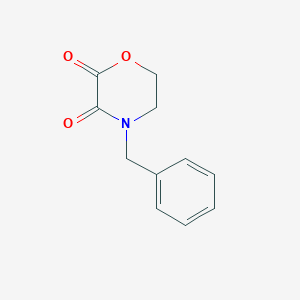
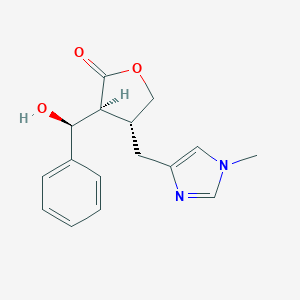
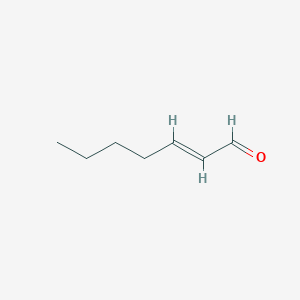

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
